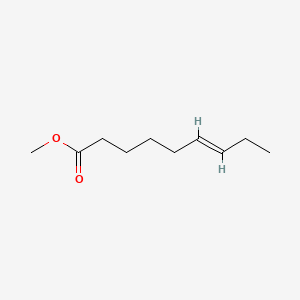

Methyl (E)-non-6-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Formyl 6E-nonenoate is a fatty acid methyl ester.

化学反应分析

Cross-Metathesis Reactions

Methyl (E)-non-6-enoate undergoes efficient cross-metathesis (CM) with alkenes in the presence of ruthenium catalysts. For example, reactions with eugenol (4-allyl-2-methoxyphenol) in ethanol or 2-propanol using the G2 catalyst ([Cl⁻(H₂IMes)(PCy₃)Ru=CHPh]) achieve high conversion (>90%) and selectivity (>98%) under optimized conditions .

Key Parameters for CM Reactions :

| Condition | Value/Range |

|---|---|

| Catalyst loading | 0.1–0.2 mol % |

| Solvent | Ethanol, 2-propanol |

| Temperature | 50–80°C |

| Reaction time | 5–30 minutes |

| Turnover number (TON) | Up to 690 |

Major products include:

-

CM1 : Dec-1-ene

-

CM2 : Methyl dec-9-enoate

-

CM3 : 2-Methoxy-4-(undec-2-en-1-yl)phenol

-

CM4 : Methyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-enoate

Diels-Alder Cycloaddition

The conjugated double bond in this compound enables participation in Diels-Alder reactions as a dienophile. Reaction with 1,3-dienes (e.g., 1,3-dimethylbuta-1,3-diene) forms functionalized cyclohexene derivatives. A one-pot procedure involving Dess-Martin periodinane oxidation followed by diene addition yields cycloadducts in moderate-to-high yields .

Representative Diels-Alder Results :

| Diene | Isolated Yield (%) | NMR Yield (%) |

|---|---|---|

| 1,3-Dimethylbuta-1,3-diene | 94 | Quant |

| Cyclohexa-1,3-diene | 27 | 80 |

| 2,3-Dimethylbuta-1,3-diene | 40 | Quant |

Reaction conditions: Dichloromethane, room temperature, 1–4 days.

Oxidation and Stability

This compound is prone to oxidation at the double bond. Using Dess-Martin periodinane , the compound can be oxidized to a keto-ester derivative (methyl 2-oxobut-3-enoate), which dimerizes slowly at room temperature via a hetero-Diels-Alder mechanism . Stability data:

-

Stable : >7 days at −18°C

-

Dimerization : Observable after 24 hours at 25°C

Radical Additions

Under radical-initiated conditions (e.g., AIBN or NBS), this compound reacts with nucleophiles like methanethiol to form thioether derivatives. For example, methanethiol adds to the double bond, yielding methyl 2-hydroxy-4-(methylthio)butanoate in ~85% yield .

属性

CAS 编号 |

40709-04-4 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC 名称 |

methyl (E)-non-6-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3/b5-4+ |

InChI 键 |

IAXJWKAHMIYBRY-SNAWJCMRSA-N |

SMILES |

CCC=CCCCCC(=O)OC |

手性 SMILES |

CC/C=C/CCCCC(=O)OC |

规范 SMILES |

CCC=CCCCCC(=O)OC |

Key on ui other cas no. |

40709-04-4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。